

Spectroscopic Profile of 4-(Methylthio)phenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Methylthio)phenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Methylthio)phenylacetic acid**, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting. While direct access to comprehensive, publicly available spectral databases for this specific compound is limited, this guide synthesizes information from analogous compounds and established spectroscopic principles to provide a reliable predictive analysis.

Introduction

4-(Methylthio)phenylacetic acid ($C_9H_{10}O_2S$) is a carboxylic acid derivative containing a methylthio-substituted phenyl ring.^{[1][2]} Its molecular structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug development. The molecular weight of this compound is 182.24 g/mol.^{[1][2]}

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **4-(Methylthio)phenylacetic acid**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.2 - 7.4	Multiplet	4H	Aromatic (C ₆ H ₄)
~3.6	Singlet	2H	-CH ₂ -
~2.5	Singlet	3H	-S-CH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~175-180	-COOH
~135-140	Aromatic C-S
~128-132	Aromatic CH
~125-128	Aromatic C-C
~40-45	-CH ₂ -
~15-20	-S-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum is typically acquired as a solid, for instance, using a mull technique.[\[1\]](#)

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid)
~3000	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
1680-1720	Strong, Sharp	C=O stretch (Carboxylic Acid) [3] [4]
1580-1620	Medium	Aromatic C=C stretch [5]
1400-1500	Medium	Aromatic C=C stretch [5]
1200-1300	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. While specific fragmentation data is not publicly available, a general fragmentation pattern can be predicted.

Predicted Mass Spectrometry Data

m/z	Interpretation
182	Molecular Ion [M] ⁺
137	[M - COOH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(Methylthio)phenylacetic acid** for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[6\]](#)
- Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
- Acquire the spectrum using standard pulse sequences. For ^1H NMR, a sufficient number of scans are typically acquired within a few minutes. For ^{13}C NMR, a longer acquisition time is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Mull Technique):
 - Place a small amount (1-2 mg) of finely ground **4-(Methylthio)phenylacetic acid** powder in an agate mortar.
 - Add a drop or two of a mulling agent (e.g., Nujol) and grind the mixture to a smooth, uniform paste.
 - Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl).
 - Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.
- Data Acquisition:
 - Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the clean, empty sample holder.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

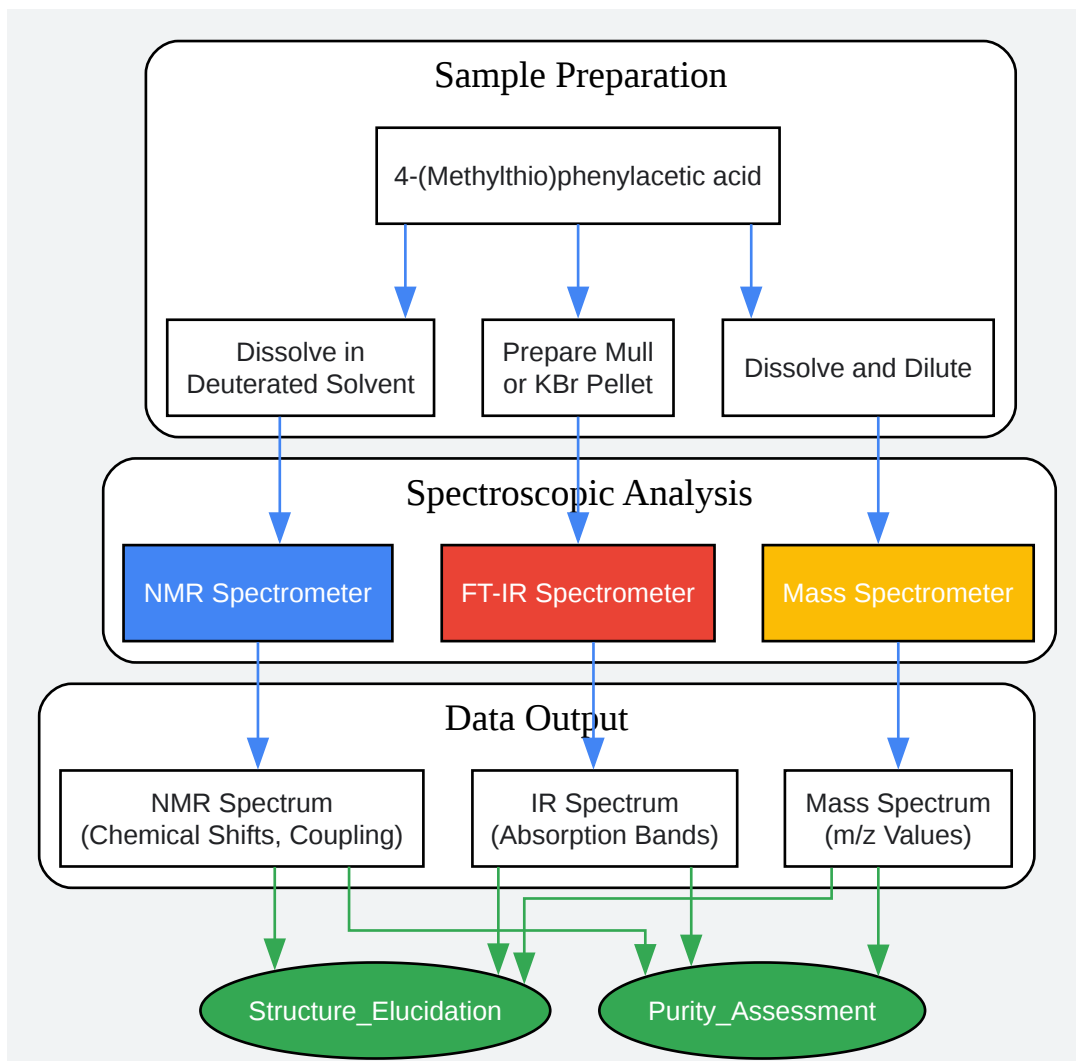
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of **4-(Methylthio)phenylacetic acid** into the mass spectrometer, often via a direct infusion pump or coupled with a gas chromatograph (GC-MS).
 - For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
 - Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

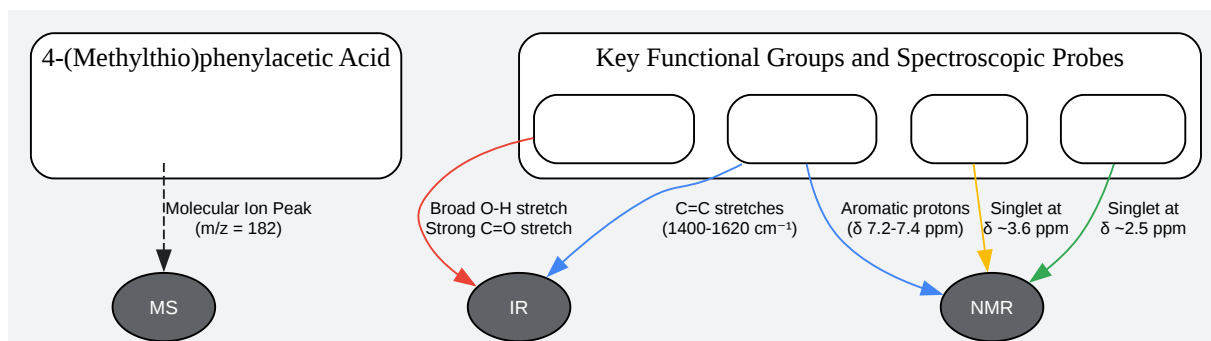
The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis workflow and the molecular structure of **4-(Methylthio)phenylacetic acid**

acid.



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Caption: General workflow for spectroscopic analysis.



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